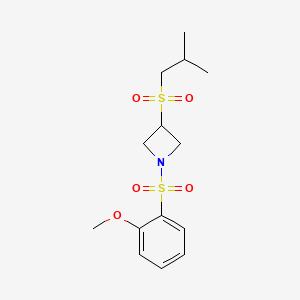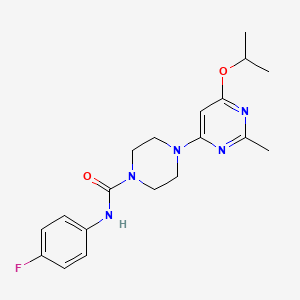![molecular formula C25H26ClN5O2 B2813551 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-88-1](/img/structure/B2813551.png)
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and chemical properties of purine derivatives have been extensively studied. For example, the synthesis of new [c,d]-fused purinediones through a multi-step process demonstrates the chemical versatility and potential for modification of purine compounds (Šimo et al., 1995). Such synthetic pathways allow for the creation of various derivatives with different substituents, showcasing the adaptability of purine scaffolds for different scientific applications.
Potential Applications in Biological Research
Purine derivatives exhibit a range of biological activities, which makes them subjects of interest for drug discovery and biological research. For instance, some purine derivatives have been shown to exhibit anti-inflammatory activity, highlighting their potential therapeutic applications (Kaminski et al., 1989). The study of their mechanisms of action, such as cyclooxygenase inhibitory activity, further underscores the relevance of these compounds in understanding and potentially treating inflammatory conditions.
Research on Binding Affinities and Molecular Interactions
The affinity of purine derivatives for adenosine receptors has been evaluated, revealing insights into their potential as pharmacological tools or therapeutic agents (Szymańska et al., 2016). Such studies are crucial for the design of compounds with specific target receptor profiles, contributing to the development of more selective and effective drugs.
Antimycobacterial Activity
Research into the antimicrobial properties of purine derivatives, such as their activity against Mycobacterium tuberculosis, illustrates their potential in addressing global health challenges like tuberculosis (Bakkestuen et al., 2005). The identification of compounds with significant antimycobacterial activity is a critical step towards developing new treatments for infectious diseases.
Propriétés
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-17-19(26)12-6-13-20(17)29-15-8-16-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)14-7-11-18-9-4-3-5-10-18/h3-6,9-10,12-13H,7-8,11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQAAHUPPOLSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

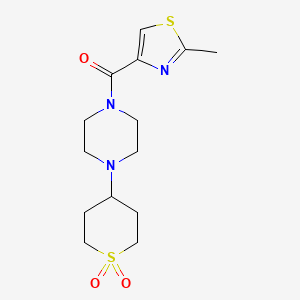
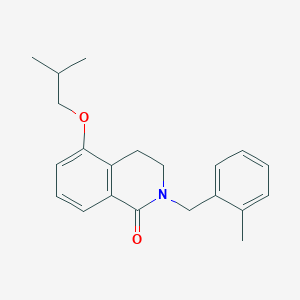
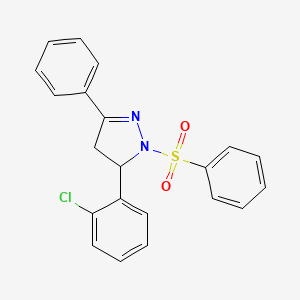
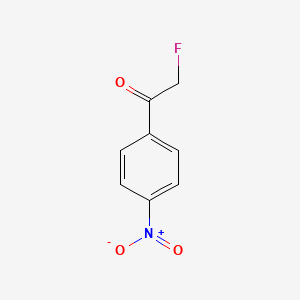
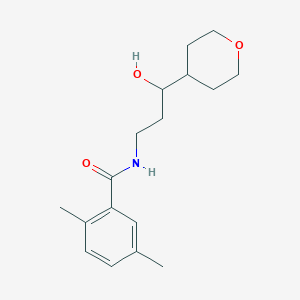
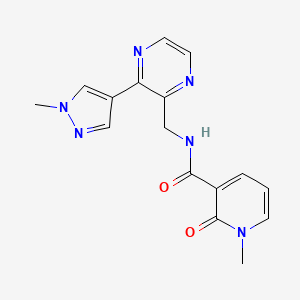
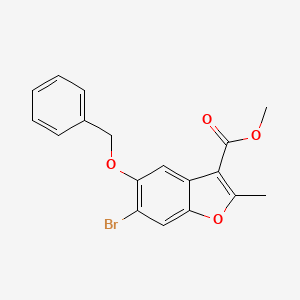
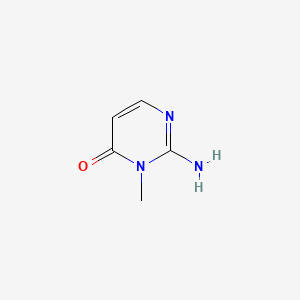
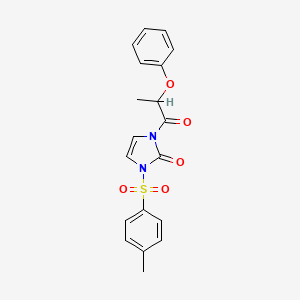
![N-[3-(2-furyl)-1-methylpropyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2813479.png)
![2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2813483.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)
